molecular formula C25H40N4O10S B7840624 Biotin-PEG4-NHS

Biotin-PEG4-NHS

Cat. No.: B7840624
M. Wt: 588.7 g/mol
InChI Key: DTLVBHCSSNJCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG4-NHS, also known as Biotin-PEG4-N-hydroxysuccinimide ester, is a chemical compound used for biotinylation of primary amine-containing molecules. Biotin is a small, naturally occurring vitamin that binds with high affinity to avidin and streptavidin proteins. The polyethylene glycol (PEG) spacer arm in this compound imparts water solubility to the biotinylated molecule, reducing aggregation and enhancing solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG4-NHS is synthesized by reacting biotin with a PEG spacer arm and N-hydroxysuccinimide ester. The reaction typically involves dissolving biotin in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The PEG spacer arm is then attached to the biotin molecule, followed by the addition of N-hydroxysuccinimide ester to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes purification steps such as chromatography to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG4-NHS primarily undergoes nucleophilic substitution reactions with primary amines. The N-hydroxysuccinimide ester group reacts efficiently with primary amino groups (-NH2) in alkaline buffers to form stable amide bonds .

Common Reagents and Conditions

    Reagents: Primary amines, such as those found in lysine residues and N-terminal amino groups of proteins.

    Conditions: The reaction is typically carried out in pH 7-9 buffers, such as phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffer. .

Major Products

The major product formed from the reaction of this compound with primary amines is a biotinylated molecule with a stable amide bond. This biotinylated molecule retains its biological activity and can be used for various applications .

Scientific Research Applications

Biotin-PEG4-NHS is widely used in scientific research for biotinylation of antibodies, proteins, and other primary amine-containing macromolecules. Its applications include:

Mechanism of Action

Biotin-PEG4-NHS exerts its effects through the formation of stable amide bonds with primary amines. The N-hydroxysuccinimide ester group reacts specifically and efficiently with lysine and N-terminal amino groups, forming a covalent bond. The PEG spacer arm provides flexibility and reduces steric hindrance, allowing efficient binding to avidin or streptavidin .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N4O10S/c30-20(4-2-1-3-19-24-18(17-40-19)27-25(34)28-24)26-8-10-36-12-14-38-16-15-37-13-11-35-9-7-23(33)39-29-21(31)5-6-22(29)32/h18-19,24H,1-17H2,(H,26,30)(H2,27,28,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLVBHCSSNJCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N4O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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